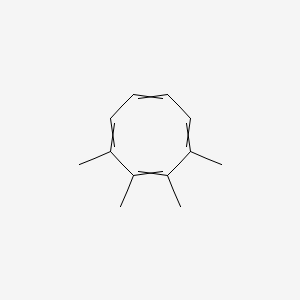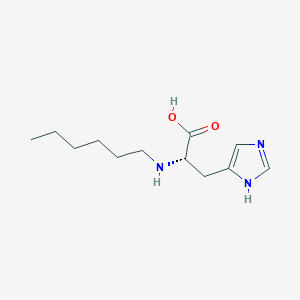methanone CAS No. 54960-20-2](/img/structure/B14625884.png)
[3-Amino-6-(dimethylamino)pyridin-2-yl](2-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-(dimethylamino)pyridin-2-ylmethanone: is a complex organic compound that features a pyridine ring substituted with amino and dimethylamino groups, and a methanone group attached to a chlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino and dimethylamino groups are introduced through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridine ring acts as the nucleophile.
Final Assembly: The methanone group is introduced through a condensation reaction, often using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its structural properties contribute to the development of materials with specific electronic or mechanical characteristics.
Wirkmechanismus
The mechanism of action of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The amino and dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-6-(methylamino)pyridin-2-ylmethanone
- 3-Amino-6-(ethylamino)pyridin-2-ylmethanone
- 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone
Uniqueness
The unique combination of amino, dimethylamino, and chlorophenyl groups in 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone provides distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54960-20-2 |
|---|---|
Molekularformel |
C14H14ClN3O |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
[3-amino-6-(dimethylamino)pyridin-2-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H14ClN3O/c1-18(2)12-8-7-11(16)13(17-12)14(19)9-5-3-4-6-10(9)15/h3-8H,16H2,1-2H3 |
InChI-Schlüssel |
GXYNSWPTZCAAJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=C(C=C1)N)C(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)

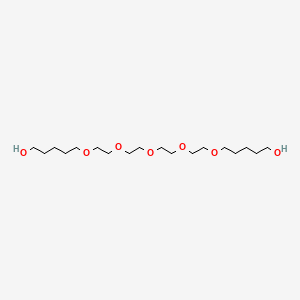

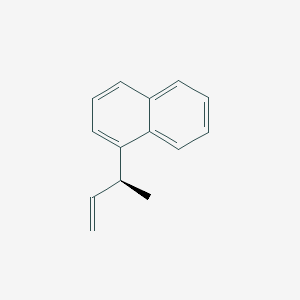
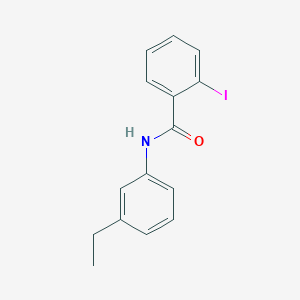
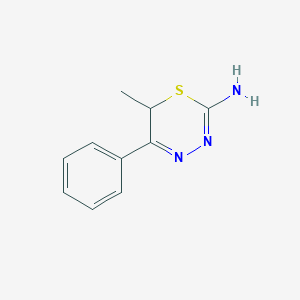
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
